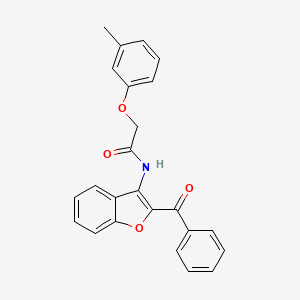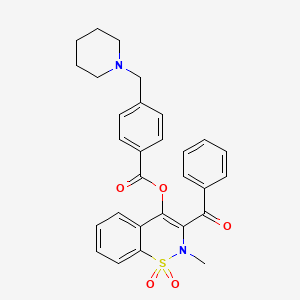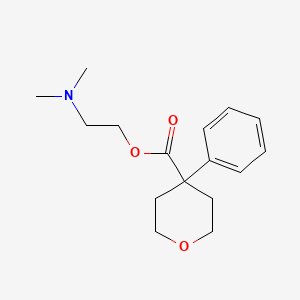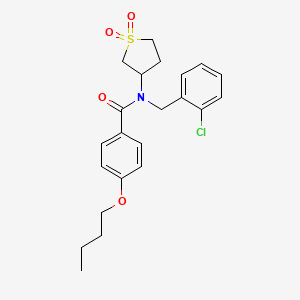![molecular formula C17H16BrNO B11579264 [1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B11579264.png)
[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol: is an organic compound that features a bromobenzyl group attached to an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol typically involves multi-step organic reactions. One common method includes the bromination of benzyl alcohol followed by a Friedel-Crafts alkylation to introduce the indole moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of [1-(benzyl)-2-methyl-1H-indol-3-yl]methanol.
Substitution: Formation of [1-(4-aminobenzyl)-2-methyl-1H-indol-3-yl]methanol or [1-(4-thiobenzyl)-2-methyl-1H-indol-3-yl]methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel indole derivatives with potential pharmaceutical applications.
Biology: In biological research, it can be used as a probe to study the interactions of indole-based compounds with biological targets such as enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of [1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- [1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol
- [1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol
- [1-(4-methylbenzyl)-2-methyl-1H-indol-3-yl]methanol
Comparison: Compared to its analogs, [1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding interactions, making it distinct in terms of its chemical and biological behavior.
Eigenschaften
Molekularformel |
C17H16BrNO |
|---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
[1-[(4-bromophenyl)methyl]-2-methylindol-3-yl]methanol |
InChI |
InChI=1S/C17H16BrNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,20H,10-11H2,1H3 |
InChI-Schlüssel |
TYOOQLRVVFFUAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiophen-2-yl-[4-(4-p-tolyl-phthalazin-1-yl)-piperazin-1-yl]-methanone](/img/structure/B11579196.png)



![N,N-diethyl-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579228.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579230.png)
![[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B11579233.png)
![(2Z)-6-(4-chlorobenzyl)-2-[4-(propan-2-yl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11579234.png)
![(2E)-2-Cyano-N-cyclopentyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11579237.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11579251.png)
![N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11579256.png)
![N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-3-amine](/img/structure/B11579258.png)
